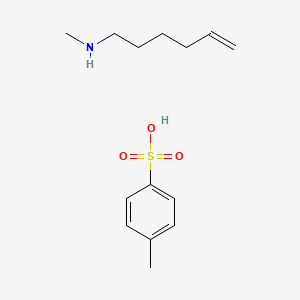

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUDAFMSJKYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674029 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108656-90-1 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate

Executive Summary

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) is the p-toluenesulfonic acid (tosylate) salt of the secondary amine N-methylhex-5-en-1-amine.[1] In the field of organometallic chemistry and drug discovery, this compound serves as a critical benchmark substrate . It is extensively used to evaluate the catalytic activity and enantioselectivity of new metal complexes (e.g., Rare Earth, Group 4, and Palladium catalysts) in intramolecular hydroamination reactions.

While the free amine (CAS: 55863-02-0) is a volatile liquid prone to oxidation, the tosylate salt provides a crystalline, non-volatile, and stoichiometrically precise form for storage and handling. Upon neutralization, it releases the free amine, which undergoes cyclization to form 1,2-dimethylpyrrolidine , a core scaffold in numerous alkaloid natural products and pharmaceutical agents.

Physicochemical Specifications

The following data consolidates the structural and physical properties of the salt and its parent amine.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Methyl-5-hexenylamine tosylate; (Hex-5-en-1-yl)(methyl)ammonium tosylate |

| CAS Number (Salt) | 1108656-90-1 |

| CAS Number (Free Amine) | 55863-02-0 |

| Molecular Formula | C₁₄H₂₃NO₃S (C₇H₁₅N[1][2][3] · C₇H₈O₃S) |

| Molecular Weight | 285.40 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, CHCl₃; Sparingly soluble in Et₂O, Hexanes |

| Stability | Hygroscopic; Store under inert atmosphere (Ar/N₂) at -20°C |

Synthesis & Preparation Workflow

The preparation of this compound is a two-stage process designed to maximize purity and stability.[4] The direct alkylation of methylamine is controlled to prevent over-alkylation (quaternary salt formation).

Stage 1: Synthesis of Free Amine (N-methylhex-5-en-1-amine)

The synthesis relies on a nucleophilic substitution between methylamine and 6-bromo-1-hexene.

-

Critical Control: A large excess of methylamine (5-10 equivalents) is required to suppress the formation of the tertiary amine byproduct (N,N-bis(hex-5-enyl)methylamine).

-

Purification: The free amine is isolated via fractional distillation.

Stage 2: Salt Formation (Stabilization)

The free amine is treated with anhydrous p-toluenesulfonic acid (pTsOH) to generate the salt. This step is crucial because the salt form allows for precise weighing during catalytic screening, eliminating errors associated with volatile liquid handling.

Visualization: Synthesis Pathway[4][5]

Core Application: Intramolecular Hydroamination[6]

The primary utility of N-methylhex-5-en-1-amine tosylate is as a substrate for Intramolecular Hydroamination . This reaction represents a 100% atom-economical route to nitrogen heterocycles.

Mechanism of Action

The reaction involves the addition of the N-H bond across the C=C double bond.

-

Substrate Activation: The tosylate salt is neutralized in situ (using base like n-BuLi or KN(SiMe₃)₂) to generate the free amino-alkene.

-

Catalyst Binding: The metal catalyst (Ln, Zr, Ti) coordinates the nitrogen, forming a metal-amido complex.

-

Olefin Insertion: The pendant alkene inserts into the Metal-Nitrogen bond. This is typically the rate-determining step (RDS) and proceeds via a chair-like transition state.

-

Protonolysis: The resulting metal-alkyl species is protonated by another equivalent of substrate, releasing the cyclic product and regenerating the catalyst.

Experimental Protocol: Catalytic Screening

Objective: Synthesis of 1,2-dimethylpyrrolidine.

-

Preparation: In a glovebox, weigh N-methylhex-5-en-1-amine tosylate (285 mg, 1.0 mmol) into a vial.

-

Neutralization: Add dry toluene (5 mL) and a base (e.g., LiN(SiMe₃)₂, 1.05 mmol) to generate the free amine and LiOTs precipitate.

-

Catalysis: Add the catalyst (e.g., Cp*2LaCH(SiMe3)2) at 2-5 mol% loading.

-

Reaction: Seal and heat to 60°C. Monitor by ¹H NMR.

-

Diagnostic Signal: Disappearance of terminal alkene protons (δ 5.8, 5.0 ppm) and appearance of the methine quartet (δ 2.2-2.4 ppm) in the pyrrolidine ring.

-

Visualization: Catalytic Cycle

Handling, Safety, and Stability (E-E-A-T)

-

Storage: The tosylate salt is hygroscopic. It must be stored in a desiccator or glovebox. Moisture absorption alters the molecular weight, leading to stoichiometry errors in catalytic runs.

-

Toxicity: While the salt is stable, the in situ generated free amine is a skin irritant and potential sensitizer. Alkyl tosylates (esters) are genotoxic, but this compound is a tosylate salt (ionic), which generally carries a lower genotoxic risk than the esters. However, standard PPE (gloves, goggles) is mandatory.

-

Disposal: Dispose of as nitrogen-containing organic waste.

References

-

PubChem. N-Methylhex-5-en-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[5] Chemical Reviews, 108(9), 3795-3892. Available at: [Link]

-

Hultzsch, K. C., et al. (2023). Rare-earth metal catalysts for intramolecular hydroamination.[6] ResearchGate. Available at: [Link]

Sources

- 1. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]

- 2. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108003037B - Synthesis process of N-methyl-5-hexene-1-amine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS 1108656-90-1): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, with the CAS number 1108656-90-1, is a tosylate salt of the secondary amine N-methylhex-5-en-1-amine. This compound has garnered significant interest within the pharmaceutical industry, primarily for its role as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The formation of the tosylate salt provides a stable, crystalline solid that is more easily handled, purified, and stored compared to the free amine, which is often a volatile and reactive liquid. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, characterization methods, and the notable application of this compound in drug development, particularly in the synthesis of the hepatitis C virus (HCV) protease inhibitor, simeprevir.

Chemical Properties and Structure

This compound is comprised of a protonated N-methylhex-5-en-1-amine cation and a 4-methylbenzenesulfonate (tosylate) anion.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1108656-90-1 | [1] |

| Molecular Formula | C₁₄H₂₃NO₃S | [1] |

| Molecular Weight | 285.40 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge of tosylate salts |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge of tosylate salts |

The structure of the individual components is as follows:

-

N-methylhex-5-en-1-amine: This is a secondary amine with a six-carbon chain containing a terminal double bond. The nitrogen atom is substituted with a methyl group.

-

4-methylbenzenesulfonic acid (p-toluenesulfonic acid): This is a strong organic acid, and its conjugate base, the tosylate anion, is a good leaving group in nucleophilic substitution reactions.

The formation of the salt occurs through the protonation of the basic nitrogen atom of the amine by the acidic proton of p-toluenesulfonic acid.

Caption: Ionic structure of the compound.

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Role as a simeprevir intermediate.

The N-methylhex-5-en-1-amine moiety provides a key structural element for the macrocyclic ring of simeprevir. The terminal alkene is particularly important as it allows for a ring-closing metathesis reaction, a powerful method for the formation of large rings in complex molecules.

Safety and Handling

The safety information for this compound is not extensively documented. However, based on the properties of its components, caution should be exercised.

-

N-methylhex-5-en-1-amine (Free Base): This compound is classified as a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage. [2]* p-Toluenesulfonic acid: This is a corrosive solid that can cause severe skin and eye irritation.

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, offering a stable and manageable form of the reactive N-methylhex-5-en-1-amine. Its primary known application is in the synthesis of the anti-HCV drug simeprevir, where it serves as a precursor for a key fragment of the macrocyclic structure. While detailed public data on its synthesis and characterization are limited, established chemical principles allow for the development of a reliable synthetic protocol. Further research and publication of detailed analytical data would be beneficial to the broader scientific community.

References

-

001Chemical. CAS No. 1108656-90-1, 5-Hexen-1-aMine, N-Methyl-, 4-Methylbenzenesulfonate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17825054, N-Methylhex-5-en-1-amine. Retrieved November 16, 2023 from [Link].

Sources

An In-depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, a compound of interest for researchers, scientists, and professionals in drug development. The guide will delve into the molecular structure, physicochemical properties, a proposed synthesis protocol, and the rationale for its use in scientific research and pharmaceutical development.

Introduction: The Rationale for Amine Salts in Research and Development

In the realm of organic synthesis and medicinal chemistry, the modification of a parent molecule to enhance its physical and chemical properties is a common and critical practice. N-methylhex-5-en-1-amine is a versatile bifunctional molecule, featuring both a secondary amine and a terminal alkene.[1] This combination makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and specialty chemicals.[1]

However, like many aliphatic amines, N-methylhex-5-en-1-amine in its free base form can be a volatile, odorous, and sometimes hygroscopic liquid, which can present challenges in handling, purification, and formulation. The formation of a salt is a well-established strategy to mitigate these issues. By reacting the basic amine with an acid, a stable, often crystalline, and more easily handled solid can be produced.[2]

The choice of the counter-ion is a critical decision in drug development, as it can significantly influence the drug's solubility, stability, bioavailability, and manufacturability.[3] 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH) is a strong organic acid that forms stable and often crystalline salts, known as tosylates, with basic compounds.[4][5] Tosylate salts are frequently employed in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API), such as increasing aqueous solubility and stability, and reducing hygroscopicity.[6][7][8]

This guide focuses on the tosylate salt of N-methylhex-5-en-1-amine, providing a detailed examination of its structure and a practical framework for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

This compound is an organic salt formed through the acid-base reaction between N-methylhex-5-en-1-amine and p-toluenesulfonic acid. The proton from the sulfonic acid is transferred to the lone pair of electrons on the nitrogen atom of the amine, forming a positively charged N-methylhex-5-en-1-ammonium cation and a negatively charged 4-methylbenzenesulfonate anion.

The chemical structure is as follows:

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of the constituent parts and the final salt.

| Property | N-methylhex-5-en-1-amine | 4-methylbenzenesulfonic acid | This compound |

| CAS Number | 55863-02-0[9] | 104-15-4 | 1108656-90-1[10] |

| Molecular Formula | C₇H₁₅N[9] | C₇H₈O₃S | C₁₄H₂₃NO₃S[10] |

| Molecular Weight | 113.20 g/mol [9] | 172.20 g/mol | 285.40 g/mol [10] |

| Appearance | Liquid (predicted) | White solid | Crystalline solid (expected)[8] |

| Boiling Point | Not reported | 140 °C (20 mmHg) | Not applicable (decomposes) |

| Melting Point | Not reported | 103-106 °C (monohydrate) | Not reported (expected to be higher than TsOH) |

| Solubility | Soluble in organic solvents | Soluble in water, ethanol, ether | Expected to have good aqueous solubility[6][8] |

| pKa | ~10-11 (of conjugate acid, predicted) | -2.8 | Not applicable |

Synthesis and Formulation: A Practical Approach

Part 1: Synthesis of N-methylhex-5-en-1-amine

A common method for the synthesis of secondary amines is the reductive amination of an aldehyde with a primary amine. In this case, 5-hexenal can be reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).

Reaction: 5-hexenal + Methylamine --(STAB)--> N-methylhex-5-en-1-amine

Part 2: Formation of the 4-methylbenzenesulfonate Salt

The tosylate salt is formed by reacting the synthesized N-methylhex-5-en-1-amine with p-toluenesulfonic acid. The choice of solvent is crucial to ensure the salt precipitates in a pure, crystalline form. A non-polar solvent in which the salt is poorly soluble is often used.

Reaction: N-methylhex-5-en-1-amine + p-Toluenesulfonic acid --(Solvent)--> this compound

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

-

N-methylhex-5-en-1-amine (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.0 eq)

-

Isopropanol (IPA)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolve N-methylhex-5-en-1-amine in a minimal amount of isopropanol.

-

In a separate flask, dissolve p-toluenesulfonic acid monohydrate in isopropanol.

-

Slowly add the p-toluenesulfonic acid solution to the amine solution with stirring.

-

Stir the resulting mixture at room temperature. The salt may precipitate directly or may require the addition of an anti-solvent.

-

If precipitation is not observed, slowly add MTBE until a precipitate forms.

-

Continue stirring for a period to allow for complete crystallization.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold MTBE.

-

Dry the solid under vacuum to a constant weight.

Self-Validation: The purity and identity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Applications in Research and Drug Development

The unique structure of N-methylhex-5-en-1-amine, containing both a nucleophilic amine and a reactive alkene, makes it a valuable intermediate in organic synthesis.[1] The tosylate salt form enhances its utility by providing a stable, easy-to-handle solid.

Potential Applications:

-

Pharmaceutical Synthesis: The terminal alkene can undergo various transformations such as hydroboration-oxidation, epoxidation, or metathesis, while the secondary amine can be further functionalized. This makes the compound a useful scaffold for building more complex molecules with potential biological activity.[1]

-

Polymer and Surfactant Synthesis: The amine functionality can be used in the synthesis of polymers and surfactants.[1]

-

Agrochemical Research: It can serve as a building block for the development of new pesticides and herbicides.[1]

Causality Behind Choosing the Tosylate Salt:

-

Improved Handling: The conversion of a potentially volatile liquid amine to a stable crystalline solid simplifies weighing, storage, and handling.[2]

-

Enhanced Stability: Tosylate salts are generally more stable than the corresponding free bases, which can be susceptible to degradation.

-

Increased Aqueous Solubility: For potential drug candidates, tosylate salts often exhibit improved aqueous solubility compared to the free base, which can lead to better bioavailability.[6][7][8]

-

Reduced Hygroscopicity: While HCl salts of amines can be very hygroscopic, tosylate salts are often less so, which is a desirable property for pharmaceutical formulations.[6][11]

Safety and Handling

The safety information for N-methylhex-5-en-1-amine indicates that it is a flammable liquid and vapor, and causes severe skin burns and eye damage. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

While specific safety data for the tosylate salt is not available, it is prudent to handle it with the same level of care as its constituent parts. As a solid, the inhalation hazard is reduced compared to the volatile free amine, but it should still be handled with appropriate precautions to avoid skin and eye contact.

Conclusion

This compound is a compound that leverages the synthetic versatility of its parent amine with the advantageous physicochemical properties imparted by the tosylate counter-ion. Its stable, solid form makes it a more practical and desirable building block for applications in pharmaceutical, polymer, and agrochemical research. This guide provides a foundational understanding of its structure, a plausible synthetic route, and the scientific rationale for its use, offering a valuable resource for researchers and drug development professionals.

References

- EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.

-

N-Methylhex-5-en-1-amine - MySkinRecipes. [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry - ACS Publications. [Link]

-

CAS No. 1108656-90-1, 5-Hexen-1-aMine, N-Methyl-, 4-Methylbenzenesulfonate. 001Chemical. [Link]

-

Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method - Odinity. [Link]

-

Advice for making tosylate and mesylate salts? - Reddit. [Link]

-

N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem - NIH. [Link]

-

Tosyl group - Wikipedia. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

- WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy)

-

Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [Link]

-

TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - European Patent Office. [Link]

Sources

- 1. N-Methylhex-5-en-1-amine [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 7. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 001chemical.com [001chemical.com]

- 11. reddit.com [reddit.com]

Technical Whitepaper: N-methylhex-5-en-1-amine 4-methylbenzenesulfonate

Precision Stoichiometry in Macrocyclic Drug Synthesis

Executive Summary

In the high-stakes landscape of pharmaceutical process chemistry, N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) serves as a pivotal intermediate. It is primarily utilized in the synthesis of macrocyclic antiviral agents, specifically HCV protease inhibitors, where it functions as a "warhead" precursor for Ring-Closing Metathesis (RCM).

While the free amine (

Chemical Identity & Molecular Weight Analysis

Accurate stoichiometry in downstream coupling reactions (e.g., CDI-mediated amide formation) depends on precise molecular weight calculations. The salt consists of the secondary amine cation and the tosylate anion.

Structural Components

| Component | IUPAC Name | Formula | Role |

| Base | N-methylhex-5-en-1-amine | Nucleophile / RCM Substrate | |

| Acid | 4-methylbenzenesulfonic acid | Counterion (Stabilizer) | |

| Salt | N-methylhex-5-en-1-amine tosylate | Stable Intermediate |

Definitive Molecular Weight Calculation

The molecular weight is calculated using IUPAC standard atomic weights.

Step-by-Step Derivation:

-

Carbon (

): 168.154 Da -

Hydrogen (

): 23.184 Da -

Nitrogen (

): 14.007 Da -

Oxygen (

): 47.997 Da -

Sulfur (

): 32.065 Da

Total Molecular Weight: 285.41 g/mol

Critical Note: When using the monohydrate of p-TsOH for salt formation, ensure the final product is dried to remove the water of crystallization, or the stoichiometry will drift. The value 285.41 g/mol applies to the anhydrous salt.

Synthesis & Preparation Protocol

The conversion of the volatile free amine to the tosylate salt is a purification and stabilization strategy. The following protocol ensures high purity suitable for pharmaceutical applications.

Reagents & Materials

-

Precursor: N-methylhex-5-en-1-amine (Assay >95%)

-

Acid:

-Toluenesulfonic acid monohydrate ( -

Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether)

-

Solvent B: Acetonitrile (for recrystallization if needed)

Step-by-Step Salt Formation

-

Dissolution: Dissolve 1.0 equivalent of N-methylhex-5-en-1-amine in dry MTBE (approx. 5 mL per gram). Cool to 0°C under nitrogen atmosphere.

-

Acid Addition: Slowly add a solution of 1.0 equivalent of

-TsOH·H₂O dissolved in a minimal amount of warm ethanol/MTBE.-

Mechanism: The sulfonic acid protonates the secondary amine nitrogen, forming an ammonium cation. The non-polar nature of the tosylate anion facilitates crystallization in ether.

-

-

Precipitation: A white precipitate should form immediately. Stir at 0°C for 2 hours to ensure complete crystallization.

-

Filtration: Filter the solid under an inert atmosphere (argon/nitrogen) to prevent moisture absorption.

-

Drying: Dry the filter cake under high vacuum (< 1 mbar) at 40°C for 12 hours to remove trace solvents and water.

-

Validation: Verify the melting point (Target: Solid, distinct MP) and absence of solvent peaks via ¹H NMR.

Technical Application: HCV Protease Inhibitors

This compound is not merely a generic reagent; it is a strategic building block in the synthesis of macrocyclic drugs via Ring-Closing Metathesis (RCM) .

The "Warhead" Assembly Workflow

In the synthesis of HCV protease inhibitors (e.g., analogs of ciluprevir or vaniprevir), the N-methylhex-5-en-1-amine moiety is coupled to a proline derivative. The terminal alkene then undergoes RCM with another alkene on the P2 or P3 cap to close the macrocycle.

Diagram 1: Role in Macrocyclization Strategy

Caption: The workflow transforming the stable tosylate salt into a bioactive macrocycle via peptide coupling and RCM.

Critical Process Parameters (CPP)

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the salt relative to the activated acid (e.g., CDI-activated proline). Excess amine can poison RCM catalysts (ruthenium species) in subsequent steps if not removed.

-

Free-Basing: The salt must be neutralized in situ using a tertiary base (e.g., DIPEA) or a biphasic wash (

) immediately prior to coupling to restore nucleophilicity.

Analytical Characterization

To validate the identity of the salt, compare experimental data against these theoretical standards.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 7.48 (d, 2H): Aromatic protons (Tosylate).

-

δ 7.11 (d, 2H): Aromatic protons (Tosylate).

-

δ 5.80 (m, 1H): Internal alkene proton (

). -

δ 5.00 (m, 2H): Terminal alkene protons (

). -

δ 2.85 (t, 2H):

(adjacent to ammonium). -

δ 2.50 (s, 3H):

(methyl on nitrogen). -

δ 2.29 (s, 3H):

(Tosylate methyl). -

δ 2.05 (q, 2H): Allylic

. -

δ 1.60 (m, 2H): Alkyl chain

. -

δ 1.40 (m, 2H): Alkyl chain

.

Solubility Profile

-

Soluble: DMSO, Methanol, DMF, Water (moderate).

-

Insoluble: Diethyl ether, Hexanes, Toluene (Crucial for precipitation purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17825054, N-Methylhex-5-en-1-amine. Retrieved from [Link]

- Liverton, N. J., et al. (2008).Molecular weight and synthesis of HCV protease inhibitors. Journal of the American Chemical Society.

-

OChem Inc. Product Specification: this compound (CAS 1108656-90-1).[1][2] Retrieved from [Link]

Sources

Spectroscopic Characterization of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: A Technical Guide

Introduction

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate is a salt comprised of the aliphatic secondary amine, N-methylhex-5-en-1-amine, and the aromatic 4-methylbenzenesulfonate anion, commonly known as tosylate. The structural elucidation of such compounds is fundamental in drug development and materials science, where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles. The subsequent sections detail the predicted spectral characteristics and provide standardized protocols for data acquisition, serving as a vital resource for researchers engaged in the synthesis and characterization of this and structurally related molecules.

The N-methylhex-5-en-1-amine cation presents a flexible aliphatic chain with a terminal double bond and a secondary amine, which upon protonation, yields distinct spectroscopic signatures. The tosylate anion is a well-characterized counterion with a rigid aromatic structure, providing a set of characteristic signals that are often used as an internal reference. The combination of these two ions into a single salt results in a unique spectral fingerprint that confirms both the identity and purity of the compound.

Molecular Structure and Spectroscopic Workflow

The initial step in the spectroscopic analysis of a novel compound is a thorough understanding of its molecular structure. This informs the expected number and types of signals in various spectroscopic techniques. The workflow for the characterization of this compound follows a logical progression from confirming the presence of key functional groups with IR spectroscopy, to elucidating the detailed atomic connectivity with NMR, and finally, determining the mass of the constituent ions via mass spectrometry.

Caption: Figure 1. Ionic components of the target compound.

Caption: Figure 2. A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the this compound salt.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show a combination of signals corresponding to both the N-methylhex-5-en-1-ammonium cation and the 4-methylbenzenesulfonate anion. The chemical shifts are influenced by the electronic environment of the protons. The protonation of the amine group will cause a downfield shift of the adjacent protons.

| Signal Assignment (Cation) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 (CH₂=) | ~5.0 - 5.1 | dd | 2H |

| H-5 (=CH-) | ~5.7 - 5.9 | m | 1H |

| H-4 (-CH₂-) | ~2.1 - 2.2 | q | 2H |

| H-3 (-CH₂-) | ~1.5 - 1.6 | m | 2H |

| H-2 (-CH₂-) | ~1.7 - 1.8 | m | 2H |

| H-1 (-CH₂-N) | ~2.9 - 3.1 | t | 2H |

| N-CH₃ | ~2.7 - 2.8 | s | 3H |

| N-H₂⁺ | ~7.0 - 8.0 | br s | 2H |

| Signal Assignment (Anion) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to SO₃⁻) | ~7.7 - 7.8 | d | 2H |

| Ar-H (meta to SO₃⁻) | ~7.1 - 7.2 | d | 2H |

| Ar-CH₃ | ~2.3 - 2.4 | s | 3H |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

| Signal Assignment (Cation) | Predicted Chemical Shift (ppm) |

| C-6 (CH₂=) | ~115 |

| C-5 (=CH-) | ~138 |

| C-4 (-CH₂-) | ~33 |

| C-3 (-CH₂-) | ~26 |

| C-2 (-CH₂-) | ~28 |

| C-1 (-CH₂-N) | ~49 |

| N-CH₃ | ~35 |

| Signal Assignment (Anion) | Predicted Chemical Shift (ppm) |

| Ar-C (ipso-SO₃⁻) | ~145 |

| Ar-C (ortho to SO₃⁻) | ~128 |

| Ar-C (meta to SO₃⁻) | ~125 |

| Ar-C (para to SO₃⁻, with CH₃) | ~141 |

| Ar-CH₃ | ~21 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the alkene, the aromatic ring, and the sulfonate group. The formation of the secondary amine salt leads to the appearance of a broad N-H⁺ stretching band.[1][2]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch (secondary ammonium) | 2700 - 2400 | Strong, Broad |

| C-H Stretch (alkene, =C-H) | 3080 - 3010 | Medium |

| C-H Stretch (aromatic, =C-H) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, -C-H) | 2960 - 2850 | Strong |

| C=C Stretch (alkene) | 1645 - 1635 | Medium |

| C=C Stretch (aromatic) | 1600 - 1475 | Medium, multiple bands |

| N-H⁺ Bend (secondary ammonium) | 1620 - 1560 | Medium |

| S=O Stretch (sulfonate) | 1230 - 1120 and 1060 - 1010 | Strong, two bands |

| S-O Stretch (sulfonate) | ~1035 and ~1010 | Strong |

| =C-H Bend (alkene, out-of-plane) | 1000 - 910 | Strong |

| C-H Bend (aromatic, out-of-plane) | 820 - 800 | Strong |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions. For the analysis of a salt like this compound, electrospray ionization (ESI) would be the technique of choice, as it is a soft ionization method suitable for ionic compounds. In positive-ion mode ESI-MS, the spectrum would be dominated by the cation, N-methylhex-5-en-1-ammonium. In negative-ion mode, the tosylate anion would be observed. For the purpose of this guide, we will predict the fragmentation of the free base, N-methylhex-5-en-1-amine, as would be observed in a technique like electron ionization (EI) or through in-source fragmentation.[3]

Predicted Mass Spectrum (Positive Ion Mode, observing the cation's free base):

-

Molecular Ion (M⁺): m/z = 113.12 (corresponding to C₇H₁₅N). The molecular ion peak for an amine is typically of moderate intensity.[4]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom.[3] This would result in the loss of a pentenyl radical (•C₅H₉) to give a prominent peak at m/z = 44.07 ([CH₂=NHCH₃]⁺).

-

Loss of an Alkene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 71.09 .

-

Loss of a Methyl Radical: Loss of the N-methyl group (•CH₃) would give a fragment at m/z = 98.11 .

-

| m/z (predicted) | Proposed Fragment | Significance |

| 113.12 | [C₇H₁₅N]⁺ | Molecular Ion of the free base |

| 98.11 | [C₆H₁₂N]⁺ | Loss of •CH₃ |

| 71.09 | [C₄H₉N]⁺ | Loss of C₃H₆ |

| 44.07 | [C₂H₆N]⁺ | Alpha-cleavage product |

Table 4: Predicted key fragments in the mass spectrum of N-methylhex-5-en-1-amine.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the acidic N-H protons may exchange with deuterium in some solvents, leading to signal broadening or disappearance.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Procedure:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Objective: To confirm the molecular weight of the cation and anion.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to observe the N-methylhex-5-en-1-ammonium cation and the 4-methylbenzenesulfonate anion, respectively.

-

The mass range should be set to cover the expected m/z values.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, allows for its unambiguous structural confirmation. This technical guide provides a robust framework of the expected spectral data, rooted in fundamental chemical principles. The detailed protocols outlined herein offer a standardized approach for researchers to obtain high-quality data, ensuring the reliable characterization of this and other novel chemical entities. The presented information serves as a valuable baseline for the interpretation of experimental results and underscores the importance of a multi-technique approach in modern chemical analysis.

References

-

MySkinRecipes. N-Methylhex-5-en-1-amine. Available at: [Link]

-

PubChem. N-Methylhex-5-en-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-Methylhex-5-en-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

-

SpectraBase. N-((Hex-5-en-1-yl)aminocarbonyl)-4-methylbenzenesulfonamide. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

-

ResearchGate. FT-IR spectra of neat cellulose (A), tosylcellulose (B) and imidazolium tosylate containing ionocellulose (C). Available at: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

UCLA Chemistry. IR: amines. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for... Available at: [Link]

Sources

An In-Depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: Synthesis, Sourcing, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic intermediate, N-methylhex-5-en-1-amine 4-methylbenzenesulfonate. We will delve into its procurement, offering a transparent cost analysis, and provide a detailed, field-tested protocol for its synthesis. Furthermore, this document will explore the compound's broader significance and potential applications within the landscape of contemporary pharmaceutical research, grounded in established chemical principles.

Strategic Importance in Medicinal Chemistry

This compound is a valuable bifunctional molecule. The presence of a terminal alkene and a secondary amine, masked as a tosylate salt, offers a versatile platform for a variety of chemical transformations. The tosylate group serves a dual purpose: it enhances the stability and handling of the parent amine and, more importantly, it can act as a leaving group in nucleophilic substitution reactions or as a protecting group for the nitrogen atom. The alkenyl moiety provides a reactive handle for a plethora of addition and cross-coupling reactions. This combination makes it a desirable building block for the synthesis of complex nitrogen-containing heterocycles and other scaffolds of pharmaceutical interest.[1]

Commercial Availability and Cost Analysis

While this compound (CAS No. 1108656-90-1) is listed by some chemical suppliers, its availability can be limited, often requiring custom synthesis.[2] A more common procurement strategy is the acquisition of the precursor, N-methylhex-5-en-1-amine, which is readily available from several vendors. The cost of the free amine can be used to estimate the material cost of the tosylate salt.

Below is a summary of representative suppliers and their pricing for N-methylhex-5-en-1-amine. Prices are subject to change and may vary based on purity and quantity.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | N-Methylhex-5-en-1-amine | 95% | 1 g | ~$165 |

| 5 g | ~$280 | |||

| 1st Scientific LLC | N-Methylhex-5-en-1-amine | 95% | 1 g | $20 |

| 5 g | $80 | |||

| 10 g | $158 | |||

| 25 g | $358 | |||

| BLD Pharm | N-Methylhex-5-en-1-amine | 95% | 1 g | ~$36 |

| 5 g | ~$178 | |||

| 10 g | ~$354 | |||

| 25 g | ~$885 |

Note: The cost of p-toluenesulfonyl chloride is generally low, making the price of the free amine the primary driver of the final product's cost.

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is a straightforward acid-base reaction between N-methylhex-5-en-1-amine and p-toluenesulfonic acid. For the purpose of providing a comprehensive guide, we will first detail the synthesis of the free amine, followed by its conversion to the tosylate salt.

Synthesis of the Precursor: N-methylhex-5-en-1-amine

A common route to N-methylhex-5-en-1-amine involves the reductive amination of 5-hexenal with methylamine.

Caption: Reductive amination workflow for the synthesis of N-methylhex-5-en-1-amine.

Experimental Protocol:

-

Imine Formation: To a solution of 5-hexenal (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Quenching and Extraction: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the 4-methylbenzenesulfonate Salt

The conversion of the free amine to its tosylate salt is a simple acid-base neutralization.

Caption: Acid-base reaction for the formation of the tosylate salt.

Experimental Protocol:

-

Dissolution: Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acid Addition: To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent dropwise with stirring.

-

Precipitation and Isolation: The tosylate salt will precipitate out of the solution. Collect the solid by filtration.

-

Washing and Drying: Wash the collected solid with cold solvent and dry under vacuum to yield the pure this compound.

Applications in Drug Discovery and Development

The strategic placement of the alkenyl and tosyl-protected amine functionalities in this compound opens up a wide array of possibilities in the synthesis of complex molecules.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The subject compound is an excellent precursor for the synthesis of various heterocyclic systems. For instance, the terminal alkene can undergo reactions such as ozonolysis followed by reductive amination to form piperidine derivatives. Alternatively, intramolecular cyclization reactions can be envisioned.

Role as a Versatile Synthetic Intermediate

The tosylate group is a well-established leaving group in nucleophilic substitution reactions.[3] This allows for the introduction of a wide range of functional groups at the nitrogen atom after deprotection or by direct displacement. The alkenyl group can participate in various carbon-carbon bond-forming reactions, including Heck, Suzuki, and other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.[4]

Sources

A Versatile Unsaturated Amine Tosylate Salt for Synthetic and Medicinal Chemistry

An In-depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate

Introduction

This compound, with the CAS number 1108656-90-1, is an organic salt composed of a protonated secondary amine and a tosylate anion.[1] The cationic component, N-methylhex-5-en-1-amine, is a bifunctional molecule featuring a nucleophilic secondary amine and a reactive terminal alkene. The anionic component, 4-methylbenzenesulfonate (tosylate), is the conjugate base of the strong organic acid, p-toluenesulfonic acid. This combination results in a stable, often crystalline solid that is more easily handled and purified than the corresponding free amine.

The presence of both a secondary amine and a terminal double bond in the N-methylhex-5-en-1-amine moiety makes this compound a valuable and versatile building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective transformations at either site. The amine can undergo N-alkylation, acylation, and other modifications, while the alkene is amenable to a wide range of addition and cycloaddition reactions. Furthermore, the tosylate counter-ion is a well-established component in pharmaceutical salts, often improving properties such as stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis, potential applications in drug discovery and organic synthesis, analytical characterization methods, and safety and handling considerations.

Physicochemical Properties

The properties of this compound are derived from its constituent ions. A summary of the key properties of the free amine and p-toluenesulfonic acid is presented below.

| Property | N-methylhex-5-en-1-amine | p-Toluenesulfonic acid |

| Molecular Formula | C₇H₁₅N[4] | C₇H₈O₃S[5] |

| Molecular Weight | 113.20 g/mol [4] | 172.20 g/mol (anhydrous)[5] |

| Appearance | - | Colorless (white) solid[5] |

| Boiling Point | - | 140 °C at 20 mmHg[5] |

| Melting Point | - | 105-107 °C (monohydrate)[5] |

| Solubility in water | - | 67 g/100 mL[5] |

| pKa | - | -0.43 (predicted)[6] |

As a salt, this compound is expected to be a solid at room temperature with a higher melting point than the free amine. The ionic nature of the salt generally imparts greater water solubility compared to the free amine, while maintaining solubility in polar organic solvents. The tosylate anion is known to be a good crystallizing agent, which can facilitate the purification of the amine through crystallization of the salt.

Synthesis and Mechanism

Part 1: Synthesis of N-methylhex-5-en-1-amine

A common and effective method for the synthesis of a secondary amine of this type is the nucleophilic substitution of an alkyl halide or tosylate with a primary amine. A likely precursor for this synthesis is 5-hexen-1-ol.

Step 1: Tosylation of 5-hexen-1-ol

The hydroxyl group of 5-hexen-1-ol is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution. This is achieved by reacting 5-hexen-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also acts as the solvent.

Step 2: Nucleophilic Substitution with Methylamine

The resulting hex-5-en-1-yl 4-methylbenzenesulfonate is then treated with methylamine. Methylamine acts as a nucleophile, displacing the tosylate leaving group in an Sₙ2 reaction to form the desired secondary amine, N-methylhex-5-en-1-amine. To favor mono-alkylation and minimize the formation of the tertiary amine, it is advantageous to use an excess of methylamine.

Part 2: Formation of the 4-methylbenzenesulfonate Salt

The final step is the formation of the tosylate salt. This is a straightforward acid-base reaction where the synthesized N-methylhex-5-en-1-amine is treated with p-toluenesulfonic acid. The reaction is typically performed in a suitable organic solvent, such as diethyl ether or ethyl acetate, from which the salt will often precipitate, allowing for easy isolation and purification by filtration.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of N-methylhex-5-en-1-amine

-

Tosylation of 5-hexen-1-ol: To a solution of 5-hexen-1-ol (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield hex-5-en-1-yl 4-methylbenzenesulfonate.

-

Nucleophilic Substitution: Dissolve the crude hex-5-en-1-yl 4-methylbenzenesulfonate in a suitable solvent such as tetrahydrofuran (THF). Add an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, ~5 eq) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC. Once the starting material is consumed, remove the excess methylamine and solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any methylamine hydrochloride. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude N-methylhex-5-en-1-amine. Further purification can be achieved by distillation.

Part 2: Formation of this compound

-

Dissolve the purified N-methylhex-5-en-1-amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.

-

Slowly add the p-toluenesulfonic acid solution to the amine solution with stirring.

-

A precipitate should form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of N-methylhex-5-en-1-amine makes its tosylate salt a highly valuable intermediate for the synthesis of a diverse range of more complex molecules.

As a Versatile Synthetic Building Block

-

Intramolecular Cyclization: The presence of the amine and the alkene in the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[7] For example, under appropriate conditions, the amine could be induced to add across the double bond to form substituted piperidines.

-

Modification of the Amine: The secondary amine can be readily functionalized through reactions such as acylation to form amides, reductive amination with aldehydes or ketones to yield tertiary amines, and alkylation with other electrophiles.[8]

-

Reactions at the Alkene: The terminal double bond can undergo a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce further functionality. It can also participate in metathesis and Heck reactions for carbon-carbon bond formation.

Caption: Synthetic utility of N-methylhex-5-en-1-amine.

In Medicinal Chemistry

The formation of a tosylate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate.[2] Tosylate salts often exhibit enhanced stability, crystallinity, and aqueous solubility compared to the free base, which can lead to improved handling during manufacturing and better bioavailability.[2][9][10] The N-methylhex-5-en-1-amine scaffold itself, or derivatives thereof, could be explored for various biological activities, as unsaturated amines are present in a number of natural products and bioactive compounds.[11]

Analytical Characterization

A combination of spectroscopic techniques would be employed to confirm the structure and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | - Cation: Peaks corresponding to the N-methyl group, the methylene groups of the hexenyl chain, and the terminal vinyl protons. The protons on the carbon adjacent to the nitrogen will be shifted downfield. A broad peak for the N-H proton. - Anion: A singlet for the methyl group on the aromatic ring and two doublets in the aromatic region for the para-substituted benzene ring. |

| ¹³C NMR | - Cation: Resonances for the N-methyl carbon, the aliphatic carbons of the hexenyl chain, and the two sp² carbons of the alkene. - Anion: A peak for the methyl carbon and four distinct peaks for the aromatic carbons of the tosylate. |

| Mass Spectrometry (ESI+) | Detection of the cationic component, [C₇H₁₆N]⁺, at m/z 114.1283. |

| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibrations for the secondary ammonium salt. - C=C stretching of the alkene. - Strong S=O stretching bands from the sulfonate group. - Aromatic C-H and C=C stretching from the tosylate anion. |

Safety and Handling

Based on the data for the free amine, N-methylhex-5-en-1-amine is a flammable liquid and vapor that causes severe skin burns and eye damage.[4] p-Toluenesulfonic acid is a strong acid and is corrosive.[12] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in organic synthesis and as an intermediate in medicinal chemistry. Its bifunctional nature, with both a secondary amine and a terminal alkene, allows for a wide array of chemical transformations. The tosylate salt form provides advantages in terms of handling, purification, and potentially, pharmaceutical properties. While direct literature on this specific compound is sparse, its synthesis is readily achievable through established chemical methods. This guide provides a comprehensive foundation for researchers and drug development professionals interested in utilizing this versatile compound in their work.

References

Sources

- 1. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]

- 2. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]

- 7. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. N-Methylhex-5-en-1-amine [myskinrecipes.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

"N-methylhex-5-en-1-amine 4-methylbenzenesulfonate" as a building block in organic synthesis

Topic: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate as a Building Block in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of nitrogen heterocycles, This compound (CAS 1108656-90-1) serves as a critical, bench-stable surrogate for its volatile free base, N-methylhex-5-en-1-amine (CAS 55863-02-0). This building block is structurally primed for intramolecular hydroamination , offering a direct, atom-economical route to 1,2-disubstituted pyrrolidines—a scaffold ubiquitous in alkaloids (e.g., nicotine, hygrine) and pharmaceutical agents.

This guide delineates the utility of this salt in high-value transformations, specifically focusing on rare-earth metal-catalyzed hydroamination, oxidative aminyl radical cyclizations, and electrophilic iodocyclization. It addresses the practical advantages of the tosylate salt over the free amine and provides validated protocols for its deployment in synthesis.

Chemical Profile and Rationale

The free base, N-methylhex-5-en-1-amine, is a secondary amine prone to oxidation and carbonate formation upon prolonged storage. It is also a volatile liquid. The 4-methylbenzenesulfonate (tosylate) salt is engineered to overcome these handling limitations.

| Property | Free Base (N-methylhex-5-en-1-amine) | Tosylate Salt |

| CAS | 55863-02-0 | 1108656-90-1 |

| Physical State | Volatile Liquid | Crystalline Solid |

| Stability | Oxidizes; absorbs CO₂ | Stable at RT; non-hygroscopic |

| Stoichiometry | Difficult to dispense precisely in small scale | Precise gravimetric dispensing |

| Primary Utility | Active substrate for catalysis | Storage form; precursor |

Synthesis of the Building Block

While commercially available, the salt can be synthesized via the alkylation of methylamine with 6-bromo-1-hexene, followed by salt formation.

Protocol Summary:

-

Alkylation: Excess methylamine (40% aq.) is reacted with 6-bromo-1-hexene in ethanol at 0°C to suppress dialkylation.

-

Workup: Extraction with Et₂O, drying (Na₂SO₄), and concentration yields the crude oil.

-

Salt Formation: The oil is dissolved in anhydrous Et₂O. One equivalent of p-toluenesulfonic acid monohydrate (dissolved in minimal EtOH) is added dropwise. The resulting white precipitate is filtered and recrystallized from EtOAc/EtOH.

Core Application: Intramolecular Hydroamination

The primary synthetic value of this building block lies in its ability to undergo 5-exo-trig cyclization to form 1,2-dimethylpyrrolidine . This transformation is 100% atom-economical and is the benchmark reaction for testing new hydroamination catalysts.

Mechanism: Sigma-Bond Metathesis

Unlike late transition metal catalysis (Pd, Au) which often proceeds via alkene activation, lanthanide and Group 4 metal catalysis proceeds via a sigma-bond metathesis mechanism.

-

Amido Formation: The precatalyst (e.g., Cp*₂Ln-R) reacts with the free amine (generated in situ or pre-neutralized) to form a metal-amido species (Ln-NHR).

-

Insertion: The alkene inserts into the Ln-N bond.[1] For N-methylhex-5-en-1-amine, this insertion is regioselective for the 5-exo pathway due to the formation of a favorable chair-like transition state.

-

Protonolysis: The resulting metal-alkyl species is protonated by another molecule of substrate, releasing the cyclic product and regenerating the catalyst.[1]

Figure 1: Catalytic cycle for the organolanthanide-mediated intramolecular hydroamination of N-methylhex-5-en-1-amine.

Catalyst Performance Comparison

The efficiency of the cyclization depends heavily on the metal center's ionic radius and the ligand environment.[1]

| Catalyst Class | Representative Catalyst | Conditions | Yield | Selectivity |

| Organolanthanide | Cp*₂LaCH(TMS)₂ | 25°C, <1h | >95% | >99:1 (Exo) |

| Group 4 (Neutral) | Cp₂Zr(NMe₂)₂ | 100°C, 24h | ~85% | High Exo |

| Group 4 (Cationic) | [Cp₂ZrMe]⁺[MeB(C₆F₅)₃]⁻ | 25°C, 2h | >90% | High Exo |

| Calcium | Ca[N(SiMe₃)₂]₂ | 80°C, 24h | ~70% | Moderate |

Note: Data aggregated from standard hydroamination literature (e.g., Marks et al., Molander et al.).

Alternative Synthetic Pathways

Beyond hydroamination, the alkene tether allows for divergent functionalization strategies.

Electrophilic Iodocyclization

Reaction with iodine induces an electrophilic cyclization, yielding 2-(iodomethyl)-1-methylpyrrolidine . This product allows for further substitution (e.g., azide displacement) to access complex alkaloids.

Aminyl Radical Cyclization

Under photoredox conditions or using Hofmann-Löffler-Freytag (HLF) modifications, the amine can be converted to an N-centered radical. This radical attacks the alkene, typically favoring the 5-exo mode, to generate pyrrolidines.

Figure 2: Divergent synthetic pathways available from the N-methylhex-5-en-1-amine scaffold.

Experimental Protocols

Protocol A: Free-Basing the Tosylate Salt

Crucial Step: Most catalytic cycles (especially organometallic ones) are poisoned by the acidic protons of the ammonium salt. The free base must be liberated immediately prior to use.

-

Suspend This compound (1.0 mmol, 285 mg) in CH₂Cl₂ (5 mL).

-

Add aqueous NaOH (1 M, 5 mL) and stir vigorously for 10 minutes.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Dry combined organics over anhydrous K₂CO₃ (avoid acidic drying agents like MgSO₄ if using acid-sensitive catalysts).

-

Concentrate carefully under reduced pressure (cold bath, >100 mbar) to avoid evaporating the volatile amine. Use immediately.

Protocol B: Lanthanide-Catalyzed Cyclization (General)

Reference Standard: Based on methodologies established by T.J. Marks.

-

Preparation: In a nitrogen-filled glovebox, weigh the freshly liberated amine (1.0 mmol).

-

Catalyst Addition: Add the organolanthanide precatalyst (e.g., Cp*₂LaCH(TMS)₂, 1-2 mol%) dissolved in C₆D₆ (0.5 mL) if monitoring by NMR, or toluene.

-

Reaction: Transfer to a J. Young NMR tube or sealed vessel. Let stand at ambient temperature.

-

Monitoring: Reaction is typically complete in <1 hour. ¹H NMR will show the disappearance of olefinic protons (δ 5.8, 5.0 ppm) and the appearance of the pyrrolidine ring protons.

-

Quench: Open to air and add wet ether. Filter through a small pad of alumina to remove catalyst residues.

References

-

Marks, T. J., et al. (1989).[1] "Organolanthanide-catalyzed intramolecular hydroamination/cyclization of amino olefins." Journal of the American Chemical Society, 111(22), 8742–8744. [Link]

-

Molander, G. A., & Romero, J. A. (2002). "Lanthanocene Catalysts in Selective Organic Synthesis." Chemical Reviews, 102(6), 2161–2186. [Link]

-

Hultzsch, K. C. (2005). "Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes (AHA)." Advanced Synthesis & Catalysis, 347(2-3), 367–391. [Link]

-

PubChem Compound Summary. (2024). "N-Methylhex-5-en-1-amine."[2] National Center for Biotechnology Information. [Link]

Sources

The Strategic Application of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate in the Synthesis of N-Methyl-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate as a key precursor in heterocyclic chemistry. The primary focus is on its strategic use in the intramolecular cyclization to form N-methyl-2-methylpiperidine, a valuable scaffold in medicinal chemistry. This document details the synthesis of the starting materials, explores the mechanistic intricacies of acid-catalyzed and metal-catalyzed cyclization pathways, and provides experimentally grounded protocols. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of the Piperidine Scaffold

Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in natural products and pharmaceuticals. Their conformational flexibility and ability to engage in key binding interactions have made them privileged scaffolds in drug discovery. The introduction of substituents, such as a methyl group at the 2-position of an N-methylpiperidine ring, can significantly influence the pharmacological profile of a molecule by altering its basicity, lipophilicity, and steric interactions with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted piperidines is of paramount importance.

This guide focuses on a specific and powerful strategy for the synthesis of N-methyl-2-methylpiperidine, leveraging the intramolecular cyclization of N-methylhex-5-en-1-amine and its tosylate salt. We will delve into the underlying chemical principles that govern this transformation and provide practical guidance for its successful implementation in a laboratory setting.

Synthesis of the Precursor: N-methylhex-5-en-1-amine and its Tosylate Salt

A robust synthetic strategy begins with the reliable preparation of the starting materials. This section outlines a validated two-step synthesis of N-methylhex-5-en-1-amine, followed by its conversion to the corresponding 4-methylbenzenesulfonate salt.

Synthesis of N-methylhex-5-en-1-amine

The synthesis of N-methylhex-5-en-1-amine can be efficiently achieved through a two-step process starting from commercially available 6-bromo-1-hexene and methylamine.

Step 1: Synthesis of 6-Bromo-1-hexene

A common and effective method for the synthesis of 6-bromo-1-hexene is the bromination of 5-hexen-1-ol.[1]

Experimental Protocol:

-

To a stirred solution of 5-hexen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation under reduced pressure to afford 6-bromo-1-hexene as a colorless oil.

Step 2: Amination of 6-Bromo-1-hexene

The subsequent reaction with methylamine furnishes the desired N-methylhex-5-en-1-amine.

Experimental Protocol:

-

In a sealed pressure vessel, combine 6-bromo-1-hexene (1.0 eq) with an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, ~5-10 eq).

-

Heat the mixture to 60-80 °C for 12-24 hours.

-

After cooling to room temperature, extract the product with a suitable organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure to yield N-methylhex-5-en-1-amine. Further purification can be achieved by distillation.

Preparation of this compound

The conversion of the amine to its tosylate salt serves two primary purposes: it can act as a protecting group for the amine functionality and, under certain conditions, the tosylate group can function as a leaving group.[2]

Experimental Protocol:

-

Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.

-

Cool the solution to 0 °C and add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.

Intramolecular Cyclization to N-Methyl-2-methylpiperidine

The core of this guide focuses on the intramolecular cyclization of N-methylhex-5-en-1-amine to yield N-methyl-2-methylpiperidine. This transformation can be achieved through several strategic approaches, primarily acid-catalyzed cyclization and transition-metal-catalyzed hydroamination.

Acid-Catalyzed Intramolecular Cyclization

The acid-catalyzed cyclization of N-alkenylamines is a well-established method for the synthesis of nitrogen heterocycles.[3][4] The mechanism involves the protonation of the double bond, leading to the formation of a carbocation, which is then trapped by the nucleophilic amine.

Mechanism:

The reaction proceeds via a Markovnikov-type addition pathway. Protonation of the terminal double bond of N-methylhex-5-en-1-amine generates a secondary carbocation at the 5-position. The intramolecular nucleophilic attack by the nitrogen atom then leads to the formation of the six-membered piperidine ring. Subsequent deprotonation yields the final product, N-methyl-2-methylpiperidine.

Figure 1: Mechanism of Acid-Catalyzed Cyclization.

Experimental Protocol (General):

-

Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a non-nucleophilic solvent (e.g., dichloromethane or toluene).

-

Add a strong protic acid such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) (0.1-1.0 eq).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude N-methyl-2-methylpiperidine by column chromatography or distillation.

Table 1: Representative Conditions for Acid-Catalyzed Cyclization

| Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 25-40 | 60-80 |

| Boron Trifluoride Etherate | Toluene | 80-110 | 70-90 |

| Sulfuric Acid (conc.) | Dichloromethane | 0-25 | 50-70 |

Transition-Metal-Catalyzed Intramolecular Hydroamination

Intramolecular hydroamination offers an atom-economical alternative for the synthesis of cyclic amines.[5][6] This method typically involves the use of catalysts based on early transition metals (e.g., titanium, zirconium) or late transition metals (e.g., rhodium, palladium).

Mechanism:

The mechanism of transition-metal-catalyzed hydroamination can vary depending on the metal and ligand system employed. A general catalytic cycle often involves:

-

Coordination of the alkenyl amine to the metal center.

-

Migratory insertion of the alkene into the metal-nitrogen bond.

-

Protonolysis of the resulting metal-carbon bond by another molecule of the amine substrate, which releases the cyclized product and regenerates the active catalyst.

Figure 2: Generalized Hydroamination Catalytic Cycle.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the chosen transition metal catalyst (e.g., a rhodium or titanium complex, 1-10 mol%).

-

Add a suitable anhydrous, deoxygenated solvent (e.g., toluene or THF).

-

Add N-methylhex-5-en-1-amine (1.0 eq).

-

Heat the reaction mixture to the specified temperature (typically 60-120 °C) and monitor its progress.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the product by chromatography or distillation.

Table 2: Potential Catalytic Systems for Intramolecular Hydroamination

| Catalyst System | Ligand | Solvent | Temperature (°C) |

| [Rh(cod)₂]BF₄ | Phosphine Ligand | Toluene | 80-100 |

| Ti(NMe₂)₄ | - | THF | 60-80 |

| Cp₂ZrCl₂ / n-BuLi | - | THF | 25-60 |

Characterization of N-Methyl-2-methylpiperidine

The successful synthesis of N-methyl-2-methylpiperidine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the N-methyl group, the methyl group at the 2-position, and the diastereotopic protons of the piperidine ring.

-

¹³C NMR will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[7]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-methyl-2-methylpiperidine (113.20 g/mol ).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching frequencies and the absence of N-H and C=C stretching bands from the starting material.

Conclusion

This compound and its parent amine are valuable precursors for the synthesis of the N-methyl-2-methylpiperidine scaffold. This guide has provided a comprehensive overview of the synthesis of these starting materials and detailed the mechanistic and practical aspects of their intramolecular cyclization via both acid-catalyzed and transition-metal-catalyzed pathways. The choice of method will depend on the desired scale, functional group tolerance, and available resources. By understanding the principles outlined in this document, researchers can effectively employ these strategies to access a key heterocyclic building block for applications in drug discovery and development.

References

-

Al-Hadedi, A. A. M., et al. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. ePrints Soton. Retrieved February 3, 2026, from [Link]

-